molecular formula C8H8BrClO3S B1273997 5-bromo-2-ethoxy-benzenesulfonyl Chloride CAS No. 379255-01-3

5-bromo-2-ethoxy-benzenesulfonyl Chloride

Cat. No. B1273997
CAS RN: 379255-01-3
M. Wt: 299.57 g/mol
InChI Key: QVECNSRYIWTUJL-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-benzenesulfonyl Chloride (5-Br-EBSC) is an organic compound that belongs to the class of sulfonyl chlorides. It is a colorless and odorless solid that is soluble in many polar organic solvents. 5-Br-EBSC has been used for several decades in the synthesis of various organic compounds, and its application in the field of scientific research has been increasing in recent years.

Scientific Research Applications

Catalytic Reactions and Arylation

  • 5-bromo-2-ethoxy-benzenesulfonyl chloride has been utilized in Pd-catalyzed desulfitative arylation, proving effective in coupling with heteroarenes. This process achieves moderate to high yields without cleaving the C–Br bonds, thus allowing further transformations and showcasing regioselective arylations (Skhiri et al., 2015).

Synthesis of Sulfonyl Chlorides

  • The compound has been involved in the synthesis of various benzenesulfonyl and arylmethanesulfonyl chlorides, demonstrating its versatility in chemical synthesis and the preparation of functionally diverse sulfides (Kim, Ko, & Kim, 1992).

Pharmaceutical Research

  • It has played a role in the synthesis of brominated 2-phenitidine derivatives, which are significant in the study of cholinesterases and potential treatments for Alzheimer’s Disease (Abbasi et al., 2014).
  • In the development of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, it has been used for nucleophilic substitution reactions. These compounds exhibited significant antimicrobial activity, highlighting its potential in antibacterial drug development (Ranganatha et al., 2018).

Safety and Hazards

Safety data sheets suggest that this compound may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment and under a chemical fume hood .

properties

IUPAC Name

5-bromo-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVECNSRYIWTUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395067
Record name 5-bromo-2-ethoxy-benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

379255-01-3
Record name 5-bromo-2-ethoxy-benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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